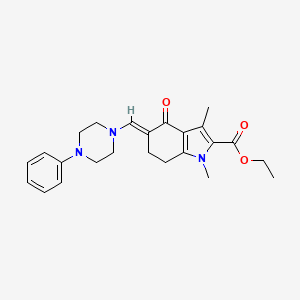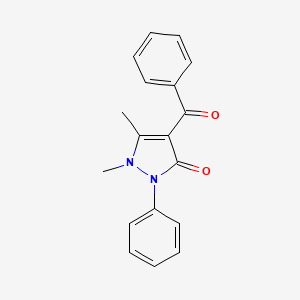
3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with benzoyl, methyl, and phenyl groups
Métodos De Preparación
The synthesis of 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and can yield the desired product in high efficiency . The reaction conditions often include mild temperatures and the absence of metal catalysts, making it an environmentally friendly process.
Análisis De Reacciones Químicas
3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and phenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. .
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its analgesic, anti-inflammatory, and antipyretic effects. .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes and receptors involved in inflammatory and pain pathways. The compound’s structure allows it to easily penetrate cell membranes and interact with intracellular targets, leading to its biological effects .
Comparación Con Compuestos Similares
3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- can be compared with other similar compounds such as:
Aminophenazone: Known for its analgesic and anti-inflammatory properties.
4-Methylaminoantipyrine: Used as an analytical standard and has similar structural features.
1,2-Dihydro-3H-pyrazol-3-one derivatives: These compounds share the pyrazolone core and exhibit various biological activities. The uniqueness of 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
30182-86-6 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
4-benzoyl-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(17(21)14-9-5-3-6-10-14)18(22)20(19(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3 |
Clave InChI |
PNCWXAFRQYDVKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


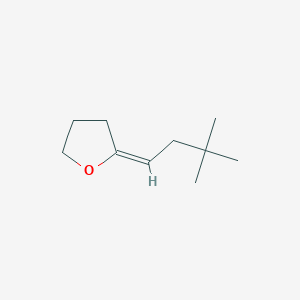
![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
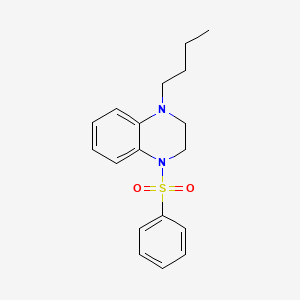
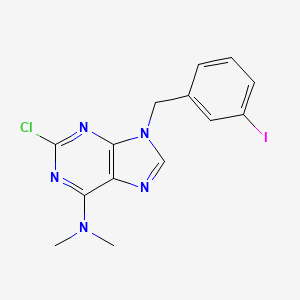

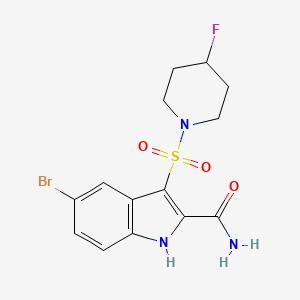



![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)

